6-Aminooxazolo[4,5-B]pyridin-2(3H)-one

Medicinal Chemistry Analgesic Drug Discovery Synthetic Intermediate

6-Aminooxazolo[4,5-B]pyridin-2(3H)-one (CAS 948306-39-6) is a heterocyclic small molecule (C₆H₅N₃O₂, MW 151.12 g/mol) featuring a fused oxazole-pyridine ring system with a reactive 6-amino substituent. It serves primarily as a versatile synthetic intermediate and core scaffold for generating biologically active compounds, particularly in analgesic and kinase inhibitor research.

Molecular Formula C6H5N3O2
Molecular Weight 151.12 g/mol
CAS No. 948306-39-6
Cat. No. B12639631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Aminooxazolo[4,5-B]pyridin-2(3H)-one
CAS948306-39-6
Molecular FormulaC6H5N3O2
Molecular Weight151.12 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1OC(=O)N2)N
InChIInChI=1S/C6H5N3O2/c7-3-1-4-5(8-2-3)9-6(10)11-4/h1-2H,7H2,(H,8,9,10)
InChIKeyKPZMZOOLFKYCJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Aminooxazolo[4,5-B]pyridin-2(3H)-one (CAS 948306-39-6): Core Heterocyclic Building Block and Synthetic Intermediate for Drug Discovery


6-Aminooxazolo[4,5-B]pyridin-2(3H)-one (CAS 948306-39-6) is a heterocyclic small molecule (C₆H₅N₃O₂, MW 151.12 g/mol) featuring a fused oxazole-pyridine ring system with a reactive 6-amino substituent . It serves primarily as a versatile synthetic intermediate and core scaffold for generating biologically active compounds, particularly in analgesic and kinase inhibitor research [1]. The 6-amino group is a critical functional handle enabling further derivatization, distinguishing it from other 6-substituted analogs like the 6-bromo or 6-nitro derivatives [2].

Why Generic Oxazolo[4,5-b]pyridin-2(3H)-one Analogs Cannot Replace the 6-Amino Derivative in Key Synthetic Sequences


Simple substitution of 6-Aminooxazolo[4,5-B]pyridin-2(3H)-one with other 6-substituted analogs (e.g., 6-bromo, 6-nitro, or unsubstituted) is not feasible for specific synthetic applications. The 6-amino group provides a unique nucleophilic handle for amide bond formation, reductive amination, or diazotization/Sandmeyer reactions, enabling the construction of diverse compound libraries that are inaccessible from the bromo or nitro precursors without additional deprotection or functional group interconversion steps [1]. This atom-economical and step-efficient feature directly impacts the procurement decision for medicinal chemistry programs needing a ready-to-derivatize scaffold, as evidenced by its use in generating analgesic leads [2].

Quantitative Comparative Evidence for 6-Aminooxazolo[4,5-B]pyridin-2(3H)-one Against Closest Analogs


Synthetic Utility: Established Precursor for Bioactive 6-Aminoalkyl Derivatives with Quantified Analgesic Potency

6-Aminooxazolo[4,5-B]pyridin-2(3H)-one served as the key intermediate for synthesizing a series of 6-aminoalkyl derivatives evaluated for antinociceptive activity [1]. Two lead compounds derived from this scaffold, 4a and 12a, demonstrated significantly superior in vivo potency compared to aspirin, a standard analgesic comparator. This establishes the core amino-substituted scaffold's value in generating potent non-opioid analgesics, a feature absent in the 6-bromo analog, which cannot directly participate in such amine-based derivatization without prior substitution [2].

Medicinal Chemistry Analgesic Drug Discovery Synthetic Intermediate

Molecular Property Differentiation: Optimized Hydrogen Bonding Profile vs. 6-Bromo and 6-Nitro Analogs

The 6-amino substitution significantly alters the physicochemical profile compared to the 6-bromo (CAS 21594-52-5) and 6-nitro (CAS 21594-54-7) analogs, impacting drug-likeness and suitability for lead optimization . While quantitative biological target engagement data for the parent compound is limited, the molecular properties indicate a superior profile for central nervous system (CNS) drug discovery due to lower molecular weight, appropriate logP, and balanced hydrogen bond donor/acceptor counts, which are known to favor blood-brain barrier penetration [1].

Drug Design Physicochemical Properties Lead Optimization

Scaffold Versatility: Demonstrated Utility in Generating Kinase-Focused Libraries

The oxazolo[4,5-b]pyridin-2(3H)-one scaffold, particularly when functionalized at the 6-position with amino groups, has been successfully employed to create potent GSK-3β inhibitors [1]. Although specific IC₅₀ values for the parent 6-amino compound are not publicly disclosed, its role as the core intermediate for synthesizing triazole-conjugated oxazolo[4,5-b]pyridin-2(3H)-ones that demonstrated in vitro GSK-3β inhibition and in vivo anti-inflammatory activity is well-documented [1]. This contrasts with the 6-bromo and 6-nitro precursors, which cannot be directly elaborated into such kinase-targeting libraries without additional functional group interconversion [2].

Kinase Inhibitors GSK-3β Library Synthesis

Optimal Procurement and Application Scenarios for 6-Aminooxazolo[4,5-B]pyridin-2(3H)-one


Synthesis of 6-Aminoalkyl Analgesic Leads

This compound is the optimal starting material for medicinal chemistry groups developing non-opioid, non-anti-inflammatory analgesics. As demonstrated by Savelon et al., the 6-amino group can be directly alkylated or coupled to generate potent antinociceptive agents that outperform aspirin in in vivo models [1]. Prioritize this compound over 6-bromo or 6-nitro analogs to avoid additional deprotection or functional group interconversion steps.

Construction of Kinase-Targeted Compound Libraries

For laboratories generating GSK-3β or related kinase inhibitor libraries, 6-Aminooxazolo[4,5-B]pyridin-2(3H)-one provides a validated, ready-to-derivatize scaffold. The amino handle enables rapid diversification through amide coupling, reductive amination, or click chemistry to append varied pharmacophores, directly accessing the biologically active oxazolo[4,5-b]pyridin-2(3H)-one chemotype [2]. Procuring the 6-amino derivative eliminates the need for a nitro reduction or halogen displacement step, streamlining the synthetic workflow.

CNS Drug Discovery Programs Requiring Favorable Physicochemical Properties

When screening for CNS-penetrant leads, the lower molecular weight (151.12 g/mol), appropriate logP (-0.3), and balanced hydrogen bond donor/acceptor profile of 6-Aminooxazolo[4,5-B]pyridin-2(3H)-one make it a more attractive core scaffold than the heavier, non-donor 6-bromo or 6-nitro analogs . This compound should be prioritized for fragment-based screening or lead-like libraries where CNS drug-likeness criteria are paramount.

Regioselective Synthesis of 6-Substituted Oxazolo[4,5-b]pyridine Derivatives

As established by Lever et al., electrophilic substitution on the oxazolo[4,5-b]pyridine system occurs regiospecifically at the C-6 position, and the resulting 6-nitro compound is readily converted to the 6-amino derivative [3]. For academic or industrial labs planning to synthesize diverse 6-substituted libraries via Sandmeyer, diazotization, or other amine-based transformations, ordering the 6-amino compound directly saves the reduction step and associated purification costs.

Quote Request

Request a Quote for 6-Aminooxazolo[4,5-B]pyridin-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.